![molecular formula C8H6BrNO B13063811 2-(Bromomethyl)furo[3,2-c]pyridine](/img/structure/B13063811.png)
2-(Bromomethyl)furo[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)furo[3,2-c]pyridine is a heterocyclic compound that contains both furan and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)furo[3,2-c]pyridine typically involves the bromination of a furo[3,2-c]pyridine precursor. One common method is the bromination of 2-methylfuro[3,2-c]pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the substitution of the methyl group with a bromomethyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be adapted for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)furo[3,2-c]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, primary and secondary amines, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted furo[3,2-c]pyridines with various functional groups.
Oxidation: Furo[3,2-c]pyridine-2-carboxylic acid or furo[3,2-c]pyridine-2-carbaldehyde.
Reduction: 2-Methylfuro[3,2-c]pyridine.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)furo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and photophysical properties.
Chemical Biology: It is employed in the design of molecular probes for studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)furo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Furo[2,3-b]pyridine
- Furo[3,2-b]pyridine
- Furo[2,3-c]pyridine
Uniqueness
2-(Bromomethyl)furo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furo[3,2-c]pyridine derivatives. The presence of the bromomethyl group allows for versatile functionalization, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H6BrNO |
|---|---|
Molekulargewicht |
212.04 g/mol |
IUPAC-Name |
2-(bromomethyl)furo[3,2-c]pyridine |
InChI |
InChI=1S/C8H6BrNO/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5H,4H2 |
InChI-Schlüssel |
AJGOWJILRXFXKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1OC(=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


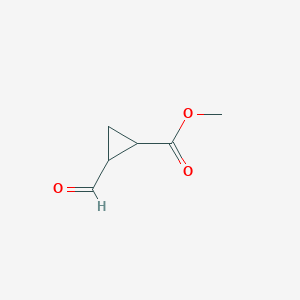
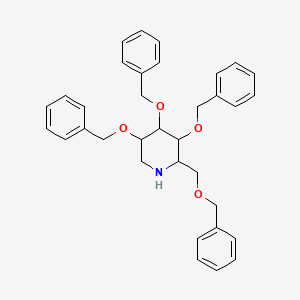
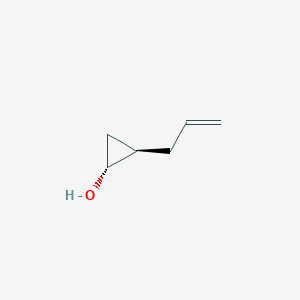



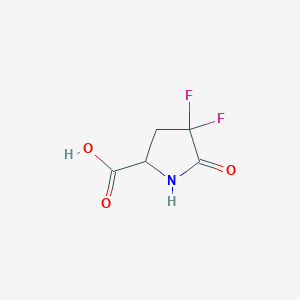
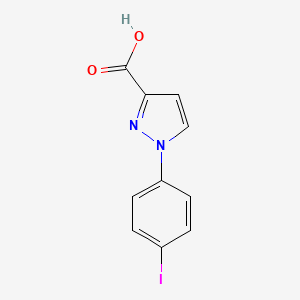
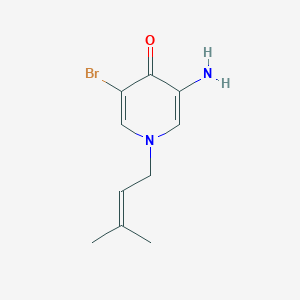
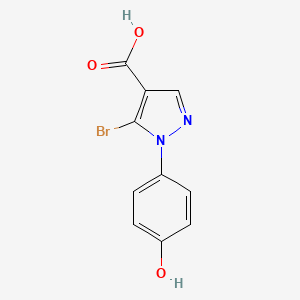
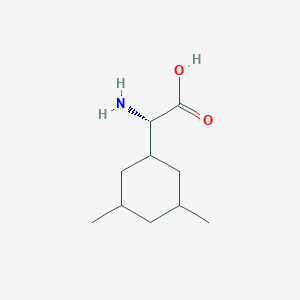

![N-(3-(6,7-dihydro-5h-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl)-5-(pyrrolidine-1-carbonyl)-1h-pyrrole-3-sulfonamide](/img/structure/B13063805.png)
![1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13063809.png)
